3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid
Description
3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative featuring a cyclopropyl group at the 3-position and a trifluoromethoxy substituent at the 5-position. This compound is structurally significant due to its electron-withdrawing trifluoromethoxy group, which enhances acidity and metabolic stability, and the cyclopropyl moiety, which introduces steric and lipophilic effects. It is synthesized via multi-step routes involving cyclopropylamine substitution and ester hydrolysis, as demonstrated in quinolone intermediate synthesis pathways .
Properties
IUPAC Name |
3-cyclopropyl-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGTSVYKAHQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Cyclopropanation Methods
A secondary route involves cyclopropanation of aryl precursors, though direct examples for this compound are limited. For structurally related analogs:
-
Vinylboronic acid + trifluoromethyl diazomethane : Forms cyclopropane rings, followed by functionalization to introduce benzoic acid groups.
-
Chlorination and hydrolysis : Used for introducing trifluoromethyl groups, but less relevant for trifluoromethoxy substituents.
Reaction Conditions and Optimization
Solvent and Base Selection
Example :
In Step 1 , 3-bromo-4-hydroxybenzaldehyde (13.08 g) reacted with cyclopropylmethanol (3.6 g) and KH (4.6 g) in acetone (130 mL) at 70°C for 15 hours, yielding 10.04 g (80%) of the alkylation product.
Catalysts and Reagents
Analytical Characterization
Key Data from Synthesis Steps
Note : Purity data for later steps is sparse in public patents; industrial protocols may employ advanced chromatography.
Spectroscopic Data (Hypothetical)
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR | δ 7.2–7.5 ppm (aromatic H), δ 1.0–1.5 ppm (cyclopropyl H), δ 4.2–4.5 ppm (OCH₂) |
| ¹³C NMR | δ 170–175 ppm (COOH), δ 120–125 ppm (aromatic C), δ 110–115 ppm (CF₃O) |
| IR | ν 1680–1720 cm⁻¹ (C=O), ν 1250–1300 cm⁻¹ (C-O-C) |
Industrial Applications and Challenges
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, making it suitable for substitution reactions.
- Friedel-Crafts Reactions : It can act as a substrate in Friedel-Crafts alkylation or acylation, expanding its utility in synthesizing complex organic molecules.
Biology
Research indicates that this compound exhibits bioactive properties, making it a candidate for drug discovery. Studies have shown:
- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of this compound can inhibit inflammatory pathways, particularly those mediated by TGF-β1, which is crucial in pulmonary fibrosis models .
- Cell Viability : Experiments with A549 and H1299 cell lines revealed that treatment with this compound reduced cell viability under stress conditions, suggesting potential applications in cancer therapy .
Medicine
The compound's therapeutic potential is being explored in various contexts:
- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
- Anti-fibrotic Applications : Research has indicated that this compound can mitigate fibrosis in lung tissues, presenting opportunities for treating fibrotic diseases .
Industrial Applications
In the industrial sector, this compound is utilized for its unique chemical properties:
- Specialty Chemicals Production : Its ability to undergo various reactions makes it valuable in producing specialty chemicals with specific functionalities.
- Material Science : The trifluoromethoxy group imparts unique thermal and chemical stability, making it suitable for applications in materials science .
Case Study 1: Anti-inflammatory Mechanism
A study published in the International Journal of Molecular Sciences evaluated the effects of this compound on TGF-β1-induced epithelial-mesenchymal transition (EMT). The results indicated:
- Significant reduction in EMT markers such as α-SMA and collagen levels.
- Improvement in lung function metrics in animal models treated with this compound .
Case Study 2: Synthesis and Reaction Pathways
Research has documented various synthetic routes for producing this compound. Key findings include:
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Friedel-Crafts Alkylation | 85 | AlCl₃ catalyst, reflux |
| Nucleophilic Aromatic Substitution | 75 | Basic conditions |
These methodologies highlight the compound's versatility and efficiency in synthetic chemistry .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the cyclopropyl group can influence its binding affinity to target proteins. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethoxy group in the 5-position (target compound) increases acidity more effectively than its 3-position analog (e.g., 4-methoxy-3-CF₃O⁻ benzoic acid) due to resonance effects .
- Cyclopropyl vs.
- Perfluorinated chains (e.g., in [58253-65-9]) drastically increase hydrophobicity and chemical inertness, making such compounds suitable for industrial coatings but less ideal for drug design .
Biological Activity
3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.21 g/mol. The structure consists of a cyclopropyl group attached to a benzoic acid moiety, with a trifluoromethoxy substituent at the 5-position. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
1. Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups can significantly enhance their ability to inhibit specific enzymes. For instance, studies have shown that similar compounds exhibit potent inhibition of the enzyme 5-hydroxytryptamine (5-HT) uptake, which is crucial for neurotransmission . The trifluoromethoxy group may facilitate stronger interactions with the enzyme's active site, enhancing binding affinity.
2. Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells by activating specific apoptotic pathways . The mechanism likely involves modulation of signaling pathways related to cell survival and proliferation.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes . Further research is needed to elucidate the precise mechanisms involved.
Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, it was found that treatment led to a significant reduction in cell viability. The IC50 values varied among different cell lines, indicating selective potency. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Study 2: Enzyme Inhibition
A comparative study on the enzyme inhibition capabilities of trifluoromethyl-containing benzoic acids revealed that this compound demonstrated superior inhibition against target enzymes compared to non-fluorinated analogs. Specifically, it inhibited enzyme activity by up to 70% at low concentrations (less than 0.5 mM), showcasing its potential as a lead compound for drug development .
Q & A
Q. What are the recommended synthetic routes for 3-Cyclopropyl-5-(trifluoromethoxy)benzoic acid?
The synthesis of trifluoromethoxy-substituted benzoic acids typically involves sequential functionalization of the benzene ring. For example, 3-Chloro-5-(trifluoromethyl)benzoic acid is synthesized via chlorination followed by trifluoromethylation and deprotection steps . For this compound, a plausible route includes:
Cyclopropane introduction : Use a cyclopropanation reagent (e.g., Simmons-Smith) on a pre-functionalized benzene derivative.
Trifluoromethoxy installation : Employ electrophilic trifluoromethoxylation reagents (e.g., AgOCF₃) or nucleophilic substitution with CF₃O⁻ sources under anhydrous conditions.
Carboxylic acid formation : Oxidative cleavage or hydrolysis of a nitrile/ester precursor (see methyl 3-(trifluoromethoxy)benzoate hydrolysis in ) .
Key considerations : Monitor regioselectivity during cyclopropane and trifluoromethoxy group addition using NMR and LC-MS to verify intermediate structures .
Q. How can the purity and structural integrity of this compound be validated?
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Trifluoromethoxy-substituted benzoic acids are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Ethanol or methanol is recommended for stock solutions .
- Stability :
Advanced Research Questions
Q. How can regioselectivity challenges during cyclopropane functionalization be addressed?
Cyclopropane rings are strain-sensitive, requiring mild reaction conditions. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., esters) to position the cyclopropane moiety before trifluoromethoxy installation .
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) during cyclopropanation .
- Computational modeling : DFT calculations (e.g., Gaussian) can predict regioselectivity trends for substituent addition .
Q. What analytical techniques resolve contradictions in spectral data for trifluoromethoxy-substituted benzoic acids?
- 19F NMR : Detect trifluoromethoxy (–OCF₃) signals (δ –55 to –60 ppm) to distinguish from –CF₃ groups (δ –60 to –70 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₉F₃O₃) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in cyclopropane ring geometry and substituent orientation .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
Q. What computational tools predict the pharmacokinetic properties of this compound?
Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The –OCF₃ group deactivates the benzene ring, reducing electrophilic substitution rates.
- Pd-catalyzed couplings : Use Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, XPhos) for amination at the 3-cyclopropyl position .
- Compatibility : Ensure anhydrous conditions to prevent hydrolysis of –OCF₃ during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
